1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,2'-thiobis(1-naphthalenol)
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Overview
Description
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,2’-thiobis(1-naphthalenol) is a complex organic compound with a unique structure
Preparation Methods
The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,2’-thiobis(1-naphthalenol) typically involves multiple steps, including esterification, coupling, and diazotization reactions. The process begins with the esterification of naphthalenesulfonic acid with 2,2’-thiobis(1-naphthalenol) under acidic conditions. This is followed by the coupling of the resulting ester with diazonium salts to introduce the diazo group. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,2’-thiobis(1-naphthalenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazo group into amine groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution
Scientific Research Applications
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,2’-thiobis(1-naphthalenol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,2’-thiobis(1-naphthalenol) involves its interaction with molecular targets through its diazo and sulfonic acid groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,2’-thiobis(1-naphthalenol) include:
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4,4’,4’'-ethylidynetris(phenol): Similar structure but different ester groups.
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-4,1-phenylene ester: Contains a thiodi-phenylene group instead of thiobis(naphthalenol).
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4-cyclohexyl-2,6-bis(4-hydroxy-3-(4-hydroxyphenyl)methyl-2,5-dimethylphenyl)methylphenol: Different ester groups and additional substituents
Properties
CAS No. |
118276-85-0 |
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Molecular Formula |
C10H7N2O4S+ |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
(2R)-1-oxo-5-sulfo-2H-naphthalene-2-diazonium |
InChI |
InChI=1S/C10H6N2O4S/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16/h1-5,8H/p+1/t8-/m1/s1 |
InChI Key |
MRNTWODSIRBVJF-MRVPVSSYSA-O |
Isomeric SMILES |
C1=CC2=C(C=C[C@H](C2=O)[N+]#N)C(=C1)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C(C=CC(C2=O)[N+]#N)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
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